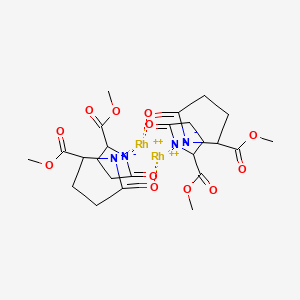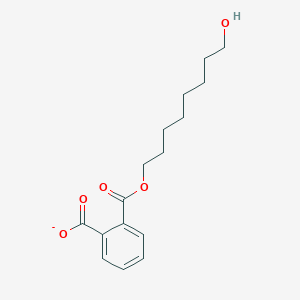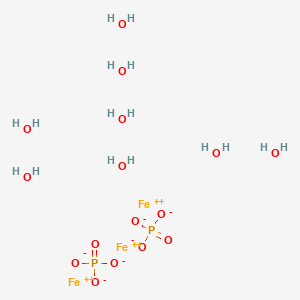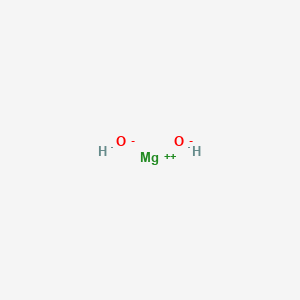![molecular formula C16H37NO2Si2 B1148352 (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine CAS No. 138228-47-4](/img/structure/B1148352.png)
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C16H37NO2Si2 and its molecular weight is 331.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The role of complex organic molecules like "(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine" in catalysis and organic synthesis is foundational. Such compounds often serve as chiral ligands, catalysts, or intermediates in the synthesis of biologically active molecules. For example, pyrrolidine derivatives are known for their versatility as scaffolds in drug discovery, offering significant contributions to the stereochemistry of molecules and the exploration of pharmacophore space due to their sp3-hybridization and non-planarity (Petri et al., 2021). These attributes are critical in designing new compounds with desired biological activities.
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural features of pyrrolidine and its derivatives, including bis-silyloxy pyrrolidines, are exploited for their biological activities. The pyrrolidine ring is a common motif in bioactive molecules targeting various diseases. The comprehensive analysis of bioactive molecules characterized by the pyrrolidine ring highlights the importance of stereochemistry and three-dimensional structure in medicinal chemistry, contributing to the development of novel therapeutic agents (Petri et al., 2021).
Supramolecular Chemistry
The construction of supramolecular capsules through the self-assembly of calixpyrrole derivatives indicates the potential application of similar structures in the development of molecular containers, sensors, or delivery systems. The use of calix[4]pyrrole scaffolds for the assembly of molecular capsules demonstrates the utility of pyrrolidine-based compounds in designing complex architectures with specific functionalities (Ballester, 2011).
Synthetic Methodologies
Advancements in synthetic methodologies utilizing pyrrolidine scaffolds, as highlighted in the literature, provide insights into the synthetic versatility of pyrrolidine-based compounds. This includes their use in multicomponent reactions, highlighting the efficiency of pyrrolidine derivatives in constructing complex molecules with potential applications in pharmaceuticals and materials science (Parmar et al., 2023).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine involves the protection of the pyrrolidine nitrogen followed by the addition of two silyl groups to the hydroxyl groups. The final step involves the removal of the protecting group to obtain the target compound.", "Starting Materials": [ "Pyrrolidine", "Tert-butanol", "Chlorotrimethylsilane", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of pyrrolidine nitrogen with tert-butyl chloroformate in the presence of sodium hydride and tetrahydrofuran.", "Step 2: Addition of chlorotrimethylsilane to the protected pyrrolidine nitrogen in the presence of sodium hydride and tetrahydrofuran.", "Step 3: Addition of tert-butanol to the protected pyrrolidine nitrogen in the presence of sodium hydride and tetrahydrofuran.", "Step 4: Removal of the tert-butyl protecting group with hydrochloric acid in methanol.", "Step 5: Addition of chlorotrimethylsilane to the hydroxyl group in the presence of sodium bicarbonate and tetrahydrofuran.", "Step 6: Removal of the silyl protecting groups with hydrochloric acid in methanol to obtain the target compound." ] } | |
CAS-Nummer |
138228-47-4 |
Molekularformel |
C16H37NO2Si2 |
Molekulargewicht |
331.64 g/mol |
IUPAC-Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H37NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14(13)19-21(9,10)16(4,5)6/h13-14,17H,11-12H2,1-10H3 |
InChI-Schlüssel |
KGWDAGKEVSFIBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1CNCC1O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CNCC1O[Si](C)(C)C(C)(C)C |
Synonyme |
(3S,4S)-3,4-BIS[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]PYRROLIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
